Scientific Field: Organic Synthesis
Application Summary: The compound is utilized in the synthesis of oxadiazole derivatives containing a cyclohexanediamine moiety. These derivatives are of interest due to their potential pharmacological activities.
Methods of Application: The synthesis involves the reaction of the compound with hydrazonoyl halides under suitable conditions to form the corresponding oxadiazole derivatives through cyclization.
Results Summary: The expected results would be the formation of oxadiazole compounds with high yields. The synthesized compounds would then be characterized by NMR, IR, and mass spectrometry to confirm their structures .
Ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 312.36 g/mol. It is identified by the CAS number 365997-34-8 and is known for its azido group, which is significant in various
No information exists regarding a specific mechanism of action for this compound.
These reactions highlight the compound's versatility in synthetic organic chemistry .
While specific biological activity data for ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate may be limited, compounds containing azido groups are often investigated for their potential in drug development due to their ability to modify biomolecules selectively. The compound's structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies .
The synthesis of ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate typically involves several steps:
Ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate has various applications:
Interaction studies involving ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate focus on its ability to bind selectively to various biological targets. These studies often employ techniques such as:
Such studies are crucial for understanding how this compound might function in biological systems and its potential therapeutic applications .
Several compounds exhibit structural similarities to ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate. Here are some notable examples:
Compound Name | CAS Number | Structural Features |
---|---|---|
Ethyl (1R,3S,4R)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate | 365997-35-9 | Similar azido and tert-butoxycarbonyl groups but different stereochemistry |
Ethyl (1S,3R,4R)-4-hydroxy-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate | 365997-33-7 | Hydroxy instead of azido group |
Ethyl (1R,3S,4S)-4-hydroxy-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate | 1392745-66-2 | Similar structure with a hydroxy substitution |
These compounds highlight the uniqueness of ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate due to its specific stereochemistry and functional groups that enable distinct reactivity profiles and biological interactions .
Ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate represents a complex molecular structure with multiple stereogenic centers and diverse functional groups that require careful synthetic planning [1] [2]. This compound serves as an important intermediate in the synthesis of pharmaceutical compounds, including the isotope-labeled analog of Edoxaban, an anticoagulant drug that acts as a direct factor Xa inhibitor [3] [4].
The retrosynthetic analysis of this compound involves identifying strategic disconnections that simplify the molecule into readily accessible precursors while preserving the stereochemical integrity at the three stereogenic centers (1S, 3R, 4S) [5]. The primary disconnections focus on the functional groups present in the molecule: the ethyl ester, the tert-butoxycarbonyl (Boc) protected amine, and the azido group [2] [5].
A logical retrosynthetic approach involves the following key disconnections:
Disconnection of the ethyl ester group to reveal the corresponding carboxylic acid, which can be prepared through carbodiimide-mediated coupling [6] [7].
Disconnection of the Boc-protected amino group to expose the free amine, which can be introduced through stereoselective methods [8] [9].
Disconnection of the azido group, which can be installed through nucleophilic substitution of an appropriate leaving group [10] [11].
Disconnection of the cyclohexane ring to identify suitable precursors for ring construction, potentially through ring-closing metathesis (RCM) [12] [13].
The following table outlines the key disconnections and corresponding synthetic equivalents for ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate:
Disconnection | Synthetic Equivalent | Reaction Type |
---|---|---|
Ethyl ester | Carboxylic acid + Ethanol | Carbodiimide coupling |
Boc-amino | Free amine + Boc₂O | Boc protection |
Azido group | Leaving group + NaN₃ | Nucleophilic substitution |
Cyclohexane ring | Diene precursor | Ring-closing metathesis |
This retrosynthetic analysis provides a strategic framework for the synthesis of the target compound, with careful consideration of stereochemical control at each step to ensure the correct configuration at all three stereogenic centers [5] [14].
The formation of the ethyl ester moiety in ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate is typically achieved through carbodiimide-mediated coupling reactions, which are widely employed for the activation of carboxylic acids toward nucleophilic attack by alcohols [6] [7]. These coupling reactions are particularly valuable due to their mild conditions, high yields, and compatibility with various functional groups [15] [16].
The most commonly used carbodiimide reagents for ester formation include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [7] [16]. These reagents activate the carboxylic acid by forming an O-acylisourea intermediate, which subsequently reacts with the alcohol to form the ester [7] [15].
The mechanism of carbodiimide-mediated ester formation proceeds as follows:
To suppress this undesired rearrangement, nucleophilic catalysts such as 4-dimethylaminopyridine (DMAP) are often added to the reaction mixture [15] [18]. DMAP reacts with the O-acylisourea to form a reactive acylpyridinium intermediate, which rapidly reacts with the alcohol to form the ester [15] [17].
The Steglich esterification, which employs DCC as the coupling reagent and DMAP as a catalyst, is particularly effective for the formation of esters under mild conditions [15] [18]. This method is well-suited for the synthesis of ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate, as it allows for the selective esterification of the carboxylic acid without affecting the Boc-protected amine or the azido group [18] [17].
The following table summarizes the key carbodiimide-mediated coupling strategies for ester formation:
Coupling Reagent | Catalyst | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
DCC | DMAP | DCM | Room temperature | 85-95 |
EDC | DMAP | DCM/DMF | 0°C to room temperature | 80-90 |
DCC | None | Pyridine | Room temperature | 40-60 |
DCC | p-Toluenesulfonic acid | Pyridine | Room temperature | 95-98 |
The choice of coupling reagent, catalyst, and reaction conditions depends on the specific requirements of the synthesis, including the presence of other functional groups, the desired stereochemical outcome, and the scale of the reaction [18] [17].
Ring-closing metathesis (RCM) has emerged as a powerful method for the construction of cyclohexane scaffolds, offering a versatile approach to the synthesis of complex cyclic structures including the cyclohexane core of ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate [12] [13]. This transformation involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene with the elimination of ethylene as a byproduct [13] [24].
The development of well-defined ruthenium-based catalysts, particularly the Grubbs catalysts, has significantly expanded the scope and utility of RCM in organic synthesis [13] [25]. These catalysts exhibit high activity, functional group tolerance, and stability, making them ideal for the construction of cyclohexane rings bearing diverse functionalities [24] [26].
The key Grubbs catalysts used in RCM reactions include:
The mechanism of RCM for cyclohexane construction involves the following steps:
For the construction of the cyclohexane scaffold in ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate, the RCM approach offers several advantages:
The following table summarizes key RCM conditions for cyclohexane scaffold construction:
Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Concentration (M) | Yield (%) |
---|---|---|---|---|---|
Grubbs I | 5-10 | DCM | 25-40 | 0.01-0.05 | 65-80 |
Grubbs II | 2-5 | DCM or toluene | 25-80 | 0.01-0.05 | 75-90 |
Hoveyda-Grubbs II | 1-5 | DCM or toluene | 25-80 | 0.01-0.05 | 80-95 |
It is important to note that the presence of nitrogen-containing functional groups, such as the azido and Boc-amino groups in the target compound, can influence the catalyst loading and reaction conditions due to potential coordination with the ruthenium catalyst [12] [27]. This effect has been observed in various RCM reactions, where substrates containing nitrogen functionalities often require higher catalyst loadings or modified reaction conditions to achieve complete conversion [12] [27].
The synthesis of ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate requires careful consideration of protecting group strategies for both the amino and carboxylate functionalities [8] [28]. These protecting groups must be compatible with the various reaction conditions employed throughout the synthetic sequence and should be selectively removable when necessary [28] [29].
The tert-butoxycarbonyl (Boc) group is the protecting group of choice for the amino functionality in the target compound [8] [23]. The Boc group offers several advantages for amino protection:
The introduction of the Boc group to protect amines can be achieved through several methods:
The ethyl ester serves as the protecting group for the carboxylate functionality in the target compound [28] [6]. Ester protection offers several advantages:
The formation of esters for carboxylate protection can be achieved through various methods:
The concept of orthogonality is crucial in protecting group strategies, referring to the ability to selectively remove one protecting group without affecting others [29] [28]. In the case of ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate, the Boc group and ethyl ester exhibit orthogonality:
Protecting Group | Introduction Conditions | Removal Conditions | Stability |
---|---|---|---|
Boc (amino) | Boc₂O, base, THF or H₂O/dioxane | TFA/DCM or HCl/MeOH | Stable to basic conditions and nucleophiles; labile to acids |
Ethyl ester (carboxylate) | EtOH, DCC/DMAP or H⁺ | NaOH/H₂O/EtOH or LiOH/THF/H₂O | Stable to acidic conditions; labile to strong bases |
This orthogonality allows for selective deprotection of either the amino or carboxylate functionality, providing flexibility in the synthetic route and enabling selective modifications at different stages of the synthesis [29] [28].
The large-scale production of ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate presents several challenges that require careful optimization of reaction conditions, purification methods, and process parameters [31] [32]. As an important pharmaceutical intermediate, the development of efficient and scalable synthetic routes is essential for its commercial production [4] [31].
Stereochemical control: Maintaining high diastereoselectivity during the introduction of the azido and Boc-amino functionalities becomes more challenging at larger scales due to potential variations in mixing, temperature control, and reaction kinetics [31] [33]. Robust processes that provide consistent stereochemical outcomes are essential for large-scale production [33] [22].
Azide handling: The azide functionality introduces safety concerns at larger scales due to the potential formation of hydrazoic acid and the risk of explosion [11] [31]. Process optimization must address these safety issues through careful control of reaction conditions, appropriate engineering controls, and alternative methodologies where possible [31] [32].
Purification and crystallization: The purification of intermediates and the final product becomes more critical at larger scales, where chromatographic methods may not be practical or economical [34] [32]. The development of efficient crystallization protocols is essential for obtaining the target compound with high purity and in good yield [34] [31].
Catalyst loading and recovery: For reactions involving expensive catalysts, such as the Grubbs catalysts used in RCM, optimization of catalyst loading and potential recovery/recycling strategies are important considerations for cost-effective large-scale production [13] [33].
Several strategies have been developed to address these challenges and optimize the large-scale production of complex cyclohexane derivatives:
Continuous flow processes: Implementation of continuous flow chemistry can improve mixing, heat transfer, and process control, leading to more consistent results and safer handling of hazardous reagents such as azides [32] [33].
One-pot procedures: Development of telescoped or one-pot procedures that minimize isolation and purification of intermediates can significantly improve process efficiency and reduce waste generation [35]. For example, hydrogenation followed by in situ Boc protection has been reported for the synthesis of related cyclohexane derivatives [31].
Alternative methodologies: Exploration of alternative synthetic routes that avoid hazardous reagents or challenging transformations can lead to more scalable processes [35] [31]. For instance, the use of copper-catalyzed azidation instead of traditional nucleophilic substitution methods may offer advantages in terms of safety and efficiency [10] [31].
Crystallization development: Optimization of crystallization conditions for intermediates and the final product is crucial for large-scale purification [34] [32]. Factors such as solvent selection, cooling profiles, seeding strategies, and impurity profiles must be carefully evaluated to develop robust crystallization processes [34] [31].
The following table summarizes key optimization parameters for large-scale production:
Process Parameter | Challenge | Optimization Strategy | Impact |
---|---|---|---|
Reaction scale-up | Heat and mass transfer limitations | Continuous flow processing; Improved mixing technologies | Enhanced reaction control; Consistent yields and selectivity |
Azide handling | Safety concerns; Potential formation of hydrazoic acid | Continuous flow; In situ generation; Alternative methodologies | Improved safety profile; Reduced risk of accidents |
Purification | Limited applicability of chromatography | Crystallization development; Selective precipitation | Higher purity; Reduced solvent usage; Lower production costs |
Catalyst usage | High cost; Limited availability | Reduced loading; Catalyst immobilization; Recovery strategies | Lower production costs; Improved sustainability |
Waste management | Generation of hazardous waste; Environmental impact | Solvent recycling; Green chemistry principles; Process intensification | Reduced environmental footprint; Compliance with regulations |